Temarotene Metabolite Ro 14-6113 vs. Parent Compound and Ciclosporin A in T-Cell Immunomodulation
Temarotene's immunomodulatory activity is primarily driven by its phenolic metabolite, Ro 14-6113. In a direct head-to-head comparison, the parent compound Temarotene (Ro 15-0778) showed no activity in inhibiting cytokine secretion and was considerably less effective than its metabolite in inhibiting T cell proliferation. Ro 14-6113 was more effective than the clinical immunosuppressant Ciclosporin A (CsA) in inhibiting IL-2 receptor expression [1].
| Evidence Dimension | Inhibition of IL-2 receptor expression |
|---|---|
| Target Compound Data | Ro 14-6113 (metabolite) more effective |
| Comparator Or Baseline | Ciclosporin A (CsA) |
| Quantified Difference | More effective (qualitative, no IC50 provided) |
| Conditions | In vitro human T cell assays, concentrations corresponding to clinically effective plasma levels |
Why This Matters
This demonstrates that Temarotene functions as a prodrug, and its biological activity cannot be inferred from assays performed only on the parent compound.
- [1] Bollag W, Peck R. Modulation of human immune functions in vitro by temarotene and its metabolite. Skin Pharmacol. 1991;4(3):142-9. doi: 10.1159/000210940. View Source
